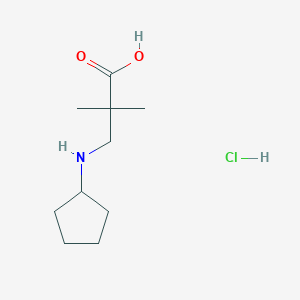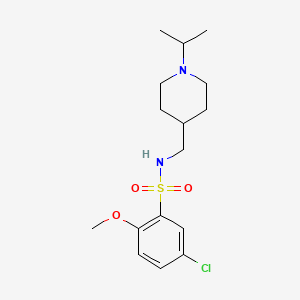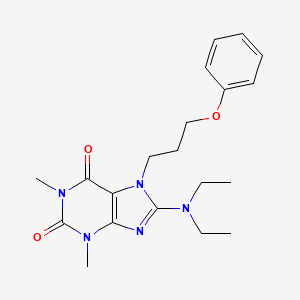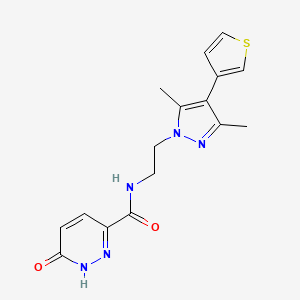![molecular formula C19H18F2N6O B2409784 (Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide CAS No. 2035004-17-0](/img/structure/B2409784.png)
(Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C19H18F2N6O and its molecular weight is 384.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Industrial Applications and Health Impact
- Industrial Uses and Food Industry Applications : Acrylamide is widely utilized as a synthetic monomer and precursor for producing polymers like polyacrylamide. Polyacrylamides find extensive applications in water and wastewater treatment, pulp and paper processing, and mining. The discovery of acrylamide in carbohydrate-rich, heat-treated foods has led to significant research into its occurrence, formation mechanisms, and potential health risks. These studies have also explored ways to mitigate acrylamide formation during food processing, aiming to balance food safety with quality and taste (Taeymans et al., 2004).
Biochemical and Toxicological Research
Chemistry and Biochemistry of Acrylamide : Investigations have delved into the biochemistry and potential health implications of acrylamide, particularly focusing on its formation mechanisms, interaction with biological molecules, and metabolic pathways. Studies emphasize the need to understand acrylamide's role in human health comprehensively, especially considering its presence in various foods and the environment (Friedman, 2003).
Mechanistic Insights into Toxic Neuropathies : The neurotoxic properties of compounds like acrylamide have been a subject of intense study. Insights into their mechanisms of action and the implications for understanding and potentially mitigating the toxic effects of such compounds have been explored, offering a deeper understanding of the neurotoxic effects and possible therapeutic approaches (LoPachin & Gavin, 2015).
Heterocyclic Chemistry and Medicinal Applications
- Pyrimidine Appended Optical Sensors : Research has been conducted on the significance of compounds containing heterocycles like pyrimidine in medicinal chemistry. The ability of these compounds to act as optical sensors and their potential in various biological and medicinal applications, including the synthesis of novel drugs and therapeutics, have been highlighted (Jindal & Kaur, 2021).
Eigenschaften
IUPAC Name |
(Z)-3-(2,5-difluorophenyl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-14-4-5-15(21)13(11-14)3-8-19(28)22-12-18-24-23-16-6-7-17(25-27(16)18)26-9-1-2-10-26/h3-8,11H,1-2,9-10,12H2,(H,22,28)/b8-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXLCMXUJQYXSX-BAQGIRSFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C=CC4=C(C=CC(=C4)F)F)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)/C=C\C4=C(C=CC(=C4)F)F)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2409701.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2409703.png)


![[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid](/img/structure/B2409706.png)


![Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2409710.png)

![2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2409714.png)


![8-Chloro-1-oxaspiro[4.5]dec-6-ene](/img/structure/B2409724.png)